(6-methyl-1H-indazol-7-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

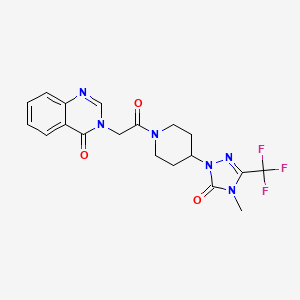

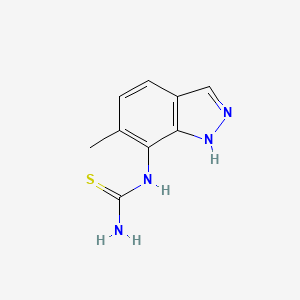

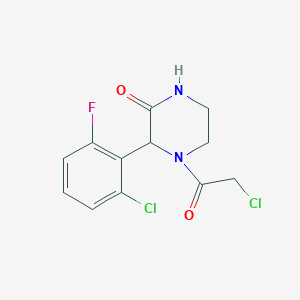

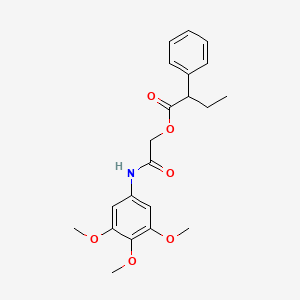

“(6-methyl-1H-indazol-7-yl)thiourea” is a chemical compound with the molecular formula C9H10N4S . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazole derivatives, including “(6-methyl-1H-indazol-7-yl)thiourea”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of “(6-methyl-1H-indazol-7-yl)thiourea” consists of a thiourea group attached to the 7-position of a 6-methyl-1H-indazole .Physical And Chemical Properties Analysis

“(6-methyl-1H-indazol-7-yl)thiourea” has a molecular weight of 206.27 .Applications De Recherche Scientifique

Anticancer Activity

(6-methyl-1H-indazol-7-yl)thiourea derivatives have been explored for their potential as anticancer agents. Research has indicated that certain indazole-thiourea compounds exhibit significant in vitro antineoplastic activity against a variety of human cancer cell lines . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Properties

Indazole compounds, including those with a thiourea moiety, have shown promising antimicrobial activities. They have been tested against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli, with some compounds demonstrating moderate-to-high activity . This suggests their potential use in developing new antimicrobial drugs.

Anti-Inflammatory and Analgesic Effects

The indazole ring is a core structure in many pharmaceuticals with anti-inflammatory and analgesic properties. (6-methyl-1H-indazol-7-yl)thiourea derivatives could potentially be developed into drugs that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis and other inflammatory diseases .

Antihypertensive Applications

Indazole derivatives have been identified as potential antihypertensive agents. They may work by modulating blood pressure through various pathways, including the inhibition of enzymes or receptors involved in the cardiovascular system . This application is particularly important for managing chronic conditions like hypertension.

Antidepressant Potential

Some indazole compounds have shown activity as antidepressants in scientific studies. They may exert their effects by interacting with central nervous system receptors or enzymes, thus influencing neurotransmitter levels and improving mood disorders .

Antidiabetic Activity

Indazole-thiourea derivatives have been investigated for their antidiabetic activity. They may act by influencing insulin release or by modulating glucose metabolism, which can be beneficial for the treatment of diabetes mellitus .

Propriétés

IUPAC Name |

(6-methyl-1H-indazol-7-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPCWEQFFNPLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-1H-indazol-7-yl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)

![methyl 2-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882133.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)